4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 862809-68-5
VCID: VC7733323
InChI: InChI=1S/C20H21N5O4S/c1-14-5-4-12-25(13-14)30(27,28)16-9-7-15(8-10-16)18(26)22-20-24-23-19(29-20)17-6-2-3-11-21-17/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,24,26)
SMILES: CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=N4
Molecular Formula: C20H21N5O4S
Molecular Weight: 427.48

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

CAS No.: 862809-68-5

Cat. No.: VC7733323

Molecular Formula: C20H21N5O4S

Molecular Weight: 427.48

* For research use only. Not for human or veterinary use.

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide - 862809-68-5

Specification

CAS No. 862809-68-5
Molecular Formula C20H21N5O4S
Molecular Weight 427.48
IUPAC Name 4-(3-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Standard InChI InChI=1S/C20H21N5O4S/c1-14-5-4-12-25(13-14)30(27,28)16-9-7-15(8-10-16)18(26)22-20-24-23-19(29-20)17-6-2-3-11-21-17/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,24,26)
Standard InChI Key IAUJOTIAZTYUJO-UHFFFAOYSA-N
SMILES CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=N4

Introduction

Synthesis of Related Compounds

The synthesis of compounds similar to 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps and specific reagents. For example, the synthesis of 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Biological Activities of Sulfonamides and Oxadiazoles

Sulfonamides are known for their antibacterial properties, often acting by inhibiting bacterial dihydropteroate synthase. Oxadiazoles have been explored for their anticancer activities, potentially interacting with cellular pathways involved in cancer proliferation. The pyridin-2-yl moiety in the target compound could contribute to its biological activity by interacting with specific enzymes or receptors.

Potential Applications

Given the structural features of 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, it may have potential applications in medicinal chemistry, particularly in drug development for diseases where sulfonamides and oxadiazoles have shown efficacy.

Research Findings on Related Compounds

  • Antifungal Activity: Compounds with similar scaffolds, such as pyridine-3-sulfonamides, have shown significant antifungal activity against various fungal strains .

  • Anti-Inflammatory and Anti-Cancer Activities: Substituted benzamide/benzene sulfonamides have been synthesized and evaluated for anti-inflammatory and anti-cancer properties .

Data Table for Related Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamideC₁₈H₁₈N₄O₂SApproximately 358.43 g/molPotential antibacterial and anticancer properties
N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamidesNot specifiedNot specifiedAntifungal activity against Candida and Rhodotorula species
N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamidesNot specifiedNot specifiedAnti-inflammatory and anti-cancer activities

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